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Compound of Interest

Compound Name: 2-Iodo-6-methoxybenzaldehyde

Cat. No.: B1504799 Get Quote

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Iodo-6-
methoxybenzaldehyde

Authored by: A Senior Application Scientist
This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of

2-Iodo-6-methoxybenzaldehyde, a key intermediate in various synthetic applications.

Designed for researchers, scientists, and drug development professionals, this document

elucidates the structural features of the molecule through an in-depth interpretation of its ¹H

and ¹³C NMR spectra. The principles discussed herein are foundational for the structural

verification of substituted aromatic compounds.

Introduction and Structural Overview
2-Iodo-6-methoxybenzaldehyde (CAS No: 5025-59-2) is a disubstituted benzaldehyde

featuring an iodine atom and a methoxy group ortho to the aldehyde functionality.[1] The

arrangement of these substituents breaks the symmetry of the benzene ring, rendering all

aromatic protons and carbons chemically distinct. NMR spectroscopy is an essential, non-

destructive technique for confirming the precise substitution pattern and electronic environment

of the molecule.

The aldehyde (-CHO) group is a strong electron-withdrawing group, which significantly

deshields the aldehydic proton and the ortho and para positions of the ring.[2][3] The methoxy

(-OCH₃) group is an electron-donating group, which shields the ortho and para positions.[2]
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The iodine atom exerts a complex influence, primarily through its electron-withdrawing

inductive effect and its "heavy atom" effect, which can influence the chemical shifts of nearby

carbons. Understanding these competing electronic effects is crucial for the accurate

assignment of NMR signals.

Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible NMR data, a standardized experimental protocol is

paramount. The following outlines a typical procedure for acquiring ¹H and ¹³C NMR spectra for

a small organic molecule like 2-Iodo-6-methoxybenzaldehyde.

Step-by-Step Methodology
Sample Preparation: Dissolve approximately 5-10 mg of 2-Iodo-6-methoxybenzaldehyde in

0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for its ability to

dissolve a wide range of organic compounds and for its single deuterium lock signal.[3] Add

a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift

to 0.00 ppm for calibration.[3]

Spectrometer Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial

for maintaining a stable magnetic field.

Shim the magnetic field to optimize its homogeneity across the sample, which is essential

for achieving sharp, symmetrical peaks.[2]

¹H NMR Data Acquisition:

Pulse Angle: Use a 30° or 45° pulse angle for routine quantitative spectra.[2]

Acquisition Time: Set to 2-4 seconds to ensure adequate data point resolution.[2]

Relaxation Delay: A 1-5 second delay between pulses allows for nearly complete T1

relaxation of the protons, ensuring accurate integration.[2]
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Number of Scans: Typically, 8 to 16 scans are sufficient to achieve a good signal-to-noise

ratio for a sample of this concentration.[2]

¹³C NMR Data Acquisition:

Technique: Use a proton-decoupled sequence (e.g., zgpg30) to simplify the spectrum to

single lines for each unique carbon atom.

Spectral Width: A wide spectral width (e.g., 0-220 ppm) is necessary to capture all carbon

signals, from the shielded methoxy carbon to the highly deshielded carbonyl carbon.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for

¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-

domain data into the frequency-domain spectrum.[2]

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.[2]

Perform baseline correction to obtain a flat baseline.

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.[2]

Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of 2-Iodo-6-methoxybenzaldehyde is expected to show five distinct

signals: one for the aldehyde proton, one for the methoxy protons, and three for the aromatic

protons.

// Define nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3

[label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6

[label="C", pos="-1.2,0.7!"]; C_CHO [label="C", pos="-2.4,-0.2!"]; O_CHO [label="O",

pos="-3.4,0.3!"]; H_CHO [label="H", pos="-2.5,-1.2!", fontcolor="#EA4335"]; H3 [label="H",

pos="2.1,2.6!", fontcolor="#FBBC05"]; H4 [label="H", pos="0,3.8!", fontcolor="#34A853"]; H5
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[label="H", pos="-2.1,2.6!", fontcolor="#4285F4"]; I [label="I", pos="2.4,0!"]; O_Me [label="O",

pos="2.1,-0.2!"]; C_Me [label="C", pos="3.3,-0.7!"]; H_Me1 [label="H", pos="4.1,-0.2!",

fontcolor="#EA4335"]; H_Me2 [label="H", pos="3.4,-1.7!", fontcolor="#EA4335"]; H_Me3

[label="H", pos="3.1, -0.4!"];

// Define invisible nodes for labels label_H_CHO [label="H-α", pos="-2.8,-1.5!",

fontcolor="#EA4335"]; label_H3 [label="H-3", pos="2.4,2.9!", fontcolor="#FBBC05"]; label_H4

[label="H-4", pos="0,4.1!", fontcolor="#34A853"]; label_H5 [label="H-5", pos="-2.4,2.9!",

fontcolor="#4285F4"]; label_OMe [label="OCH₃", pos="4.3,-1.2!", fontcolor="#EA4335"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_CHO

[len=1.5]; C_CHO -- O_CHO [style=double]; C_CHO -- H_CHO; C6 -- I [len=1.5]; C2 -- O_Me

[len=1.5]; O_Me -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3 [style=invis]; C3 -

- H3; C4 -- H4; C5 -- H5; }

Molecular structure with proton assignments for 2-Iodo-6-methoxybenzaldehyde.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Signal
Label

Predicted
Chemical
Shift (δ,
ppm)

Integration Multiplicity
Coupling
Constant (J,
Hz)

Assignment

H-α ~10.4 1H Singlet (s) -
Aldehyde (-

CHO)

H-4 ~7.5-7.6 1H Triplet (t) J ≈ 8.0 Aromatic

H-5 ~7.0-7.1 1H Doublet (d) J ≈ 8.0 Aromatic

H-3 ~6.8-6.9 1H Doublet (d) J ≈ 8.0 Aromatic

-OCH₃ ~3.9 3H Singlet (s) - Methoxy

Interpretation of ¹H NMR Signals:
Aldehyde Proton (H-α): The aldehyde proton is the most deshielded proton in the molecule,

appearing as a sharp singlet around 10.4 ppm.[3] Its significant downfield shift is due to the
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strong anisotropic effect of the adjacent carbonyl group. It appears as a singlet because it is

too far removed from the aromatic protons to exhibit significant coupling.[4]

Aromatic Protons (H-3, H-4, H-5):

H-4: This proton is expected to be a triplet, as it is coupled to both H-3 and H-5 with similar

coupling constants (JH4-H3 ≈ JH4-H5 ≈ 8.0 Hz). It is the most downfield of the aromatic

protons due to being para to the electron-withdrawing aldehyde group.

H-5: This proton, being ortho to the aldehyde group, is significantly deshielded. It will

appear as a doublet due to coupling with H-4.

H-3: This proton is expected to be the most upfield of the aromatic signals. It is ortho to the

electron-donating methoxy group, which provides significant shielding. It appears as a

doublet due to coupling with H-4.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and do not

couple with other protons. They will appear as a sharp singlet at approximately 3.9 ppm.

Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals,

corresponding to the eight unique carbon atoms in the molecule.

// Define nodes for atoms with labels C1 [label="C1", pos="0,0!", fontcolor="#EA4335"]; C2

[label="C2", pos="1.2,0.7!", fontcolor="#4285F4"]; C3 [label="C3", pos="1.2,2.1!",

fontcolor="#34A853"]; C4 [label="C4", pos="0,2.8!", fontcolor="#FBBC05"]; C5 [label="C5",

pos="-1.2,2.1!", fontcolor="#4285F4"]; C6 [label="C6", pos="-1.2,0.7!", fontcolor="#34A853"];

C_CHO [label="Cα", pos="-2.4,-0.2!", fontcolor="#EA4335"]; O_CHO [label="O",

pos="-3.4,0.3!"]; H_CHO [label="H", pos="-2.5,-1.2!"]; I [label="I", pos="2.4,0!"]; O_Me

[label="O", pos="2.1,-0.2!"]; C_Me [label="C-Me", pos="3.3,-0.7!", fontcolor="#FBBC05"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_CHO

[len=1.5]; C_CHO -- O_CHO [style=double]; C_CHO -- H_CHO; C6 -- I [len=1.5]; C2 -- O_Me

[len=1.5]; O_Me -- C_Me; }

Molecular structure with carbon assignments for 2-Iodo-6-methoxybenzaldehyde.
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Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Signal Label
Predicted Chemical Shift
(δ, ppm)

Assignment

Cα ~192 Carbonyl (-CHO)

C2 ~160 Aromatic (C-OCH₃)

C4 ~136 Aromatic

C1 ~130 Aromatic (C-CHO)

C5 ~122 Aromatic

C3 ~112 Aromatic

C6 ~95 Aromatic (C-I)

C-Me ~56 Methoxy (-OCH₃)

Interpretation of ¹³C NMR Signals:
Carbonyl Carbon (Cα): The aldehyde carbonyl carbon is the most deshielded carbon,

appearing far downfield around 192 ppm. This is a highly diagnostic peak for aldehydes.[5]

Aromatic Carbons:

C2: The carbon atom attached to the electron-donating methoxy group (C2) is significantly

deshielded and is expected around 160 ppm.

C6: The carbon atom bonded to the iodine (C6) is expected to be shifted significantly

upfield to around 95 ppm. This is due to the "heavy atom effect," where the large electron

cloud of the iodine atom induces shielding.

C1, C4, C5, C3: The remaining aromatic carbons resonate in the typical aromatic region

(110-140 ppm). Their precise chemical shifts are determined by the combined electronic

effects of the three substituents. C4 is deshielded as it is para to the aldehyde. C3 is

shielded as it is ortho to the methoxy group. C1 (the ipso-carbon of the aldehyde) and C5
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will have intermediate shifts. The signals of carbonyl groups in ¹³C NMR spectra are

sensitive to substituent effects.[6]

Methoxy Carbon (C-Me): The carbon of the methoxy group is highly shielded and appears

upfield around 56 ppm.

Conclusion
The ¹H and ¹³C NMR spectra of 2-Iodo-6-methoxybenzaldehyde provide a complete and

unambiguous confirmation of its structure. The characteristic downfield shifts of the aldehyde

proton (~10.4 ppm) and carbonyl carbon (~192 ppm) are key identifiers for the aldehyde

functionality. The distinct patterns of the three aromatic protons and the upfield shift of the

iodine-bearing carbon (C6) confirm the 1,2,3-substitution pattern on the benzene ring. This

guide provides a robust framework for the interpretation of this molecule's NMR data,

leveraging established principles of chemical shift theory and substituent effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1504799#1h-nmr-and-13c-nmr-spectrum-of-2-iodo-6-
methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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